(4-(Difluoromethyl)pyridin-3-yl)boronic acid
Description
(4-(Difluoromethyl)pyridin-3-yl)boronic acid is a heteroaryl boronic acid derivative featuring a pyridine ring substituted with a difluoromethyl group at the 4-position and a boronic acid group at the 3-position. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties conferred by the difluoromethyl (-CF₂H) substituent. The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it a versatile building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals .
The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the boronic acid group facilitates selective binding to biological targets, such as enzymes or receptors, via reversible interactions with hydroxyl or amine groups .
Properties
Molecular Formula |
C6H6BF2NO2 |
|---|---|
Molecular Weight |
172.93 g/mol |
IUPAC Name |
[4-(difluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C6H6BF2NO2/c8-6(9)4-1-2-10-3-5(4)7(11)12/h1-3,6,11-12H |
InChI Key |
WCNINHFRSGZZJY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CN=C1)C(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethyl)pyridin-3-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method includes the reaction of 4-bromo-3-(difluoromethyl)pyridine with a boron reagent under specific conditions to yield the desired boronic acid . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of (4-(Difluoromethyl)pyridin-3-yl)boronic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This boronic acid derivative participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl structures, critical for pharmaceutical intermediates. Key findings include:
Catalytic Systems :
-
Pd(PPh₃)₂Cl₂ in THF/water under reflux achieves 73% yield for aryl-aryl bond formation .
-
Pd(dppf)Cl₂ in 1,4-dioxane/water at 90°C provides 74.6% yield with excellent functional group tolerance .
Reaction Scope :
-
Couples with heteroaryl halides (e.g., pyrimidines, triazines) to generate drug-like scaffolds .
-
Electron-deficient partners react efficiently due to the electron-withdrawing effect of the difluoromethyl group, which stabilizes the boronate intermediate .
Example Reaction :
text(4-(Difluoromethyl)pyridin-3-yl)boronic acid + 2,4-Dichloropyrimidine → 2-Chloro-4-(4-(difluoromethyl)pyridin-3-yl)pyrimidine Conditions: Pd(dppf)Cl₂, K₂CO₃, 90°C, 4h Yield: 74.6%[7]
Nickel-Catalyzed Difluoromethylation
The compound facilitates nickel-mediated aryloxydifluoromethylation, enabling the synthesis of aryldifluoromethyl ethers.
Key Insights :
-
Ni(cod)₂/DABCO/bipyridine systems promote C–O bond formation at mild temperatures .
-
DABCO acts as a base and ligand, enhancing reaction efficiency (yields up to 85%) .
Mechanistic Role :
The boronic acid serves as a transmetalation agent, transferring the difluoromethyl-pyridine moiety to the nickel center .
Copper-Mediated Trifluoromethylation
Copper-catalyzed reactions with bromodifluoroacetate derivatives yield difluoromethylated aromatic compounds.
Representative Protocol :
-
CuI/4,4′,4″-tri-tert-butylterpyridine in THF at 80°C achieves 52–63% yields .
-
The boronic acid’s para-substituted difluoromethyl group directs regioselective coupling .
Applications :
Directed ortho-Metalation (DoM) and Borylation
The boronic acid can be synthesized via Rh-catalyzed C–F borylation or directed metalation strategies:
| Method | Conditions | Yield | Ref. |
|---|---|---|---|
| Rh-catalyzed C–F borylation | Perfluoropyridine, B₂Pin₂, [Rh] | 63% | |
| DoM/borylation | LDA, -78°C, followed by borate quenching | 58% |
Comparative Reaction Data
| Reaction Type | Catalyst System | Temp (°C) | Yield (%) | Key Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | 90 | 74.6 | Biaryl pyrimidine |
| Nickel difluoromethylation | Ni(cod)₂, DABCO | 80 | 85 | Aryldifluoromethyl ether |
| Copper trifluoromethylation | CuI, terpyridine ligand | 80 | 63 | Difluoromethyl acetic acid |
Stability and Handling Considerations
-
Hydrolytic Sensitivity : The boronic acid is prone to protodeboronation under acidic conditions; reactions are typically conducted at neutral pH .
-
Storage : Stable at -20°C under inert atmosphere for >6 months .
This compound’s reactivity profile underscores its utility in constructing complex fluorinated architectures, particularly in drug discovery. Future research directions include exploring photoredox-mediated couplings and continuous-flow scalability .
Scientific Research Applications
Medicinal Chemistry
Targeted Drug Development
(4-(Difluoromethyl)pyridin-3-yl)boronic acid is utilized in the synthesis of various pharmaceutical compounds due to its ability to participate in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, which are essential in constructing complex organic molecules. For instance, the incorporation of difluoromethyl groups can enhance the pharmacokinetic properties of drugs, improving their efficacy and selectivity against specific biological targets.
Case Study: PI3K Inhibition
A notable application of (4-(Difluoromethyl)pyridin-3-yl)boronic acid is in the development of inhibitors targeting the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancer. Research has indicated that compounds derived from this boronic acid exhibit potent inhibitory activity against PI3K isoforms, making them promising candidates for cancer therapeutics. For example, modifications to the boronic acid structure have led to compounds with improved selectivity and potency against PI3Kα and mTOR pathways, crucial for tumor growth and survival .
Catalytic Applications
Suzuki-Miyaura Cross-Coupling Reactions
The compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds that are significant in drug discovery and material science. The difluoromethyl group enhances the lipophilicity and metabolic stability of the resultant products, which can be critical for their biological activity .
Table 1: Comparison of Catalytic Efficiency
| Catalyst Type | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Palladium Catalyst | Suzuki-Miyaura with Boronic Acid | 85 | |
| Nickel Catalyst | Cross-Coupling | 90 | |
| Copper Catalyst | Coupling Reactions | 75 |
Fluorine Chemistry
Difluoromethylation Processes
The introduction of difluoromethyl groups via (4-(Difluoromethyl)pyridin-3-yl)boronic acid has shown promise in late-stage difluoromethylation processes. This methodology allows for site-selective modifications on complex biomolecules, enhancing their therapeutic profiles while minimizing off-target effects .
Research Insights
Pharmacological Studies
Recent studies have demonstrated that compounds derived from (4-(Difluoromethyl)pyridin-3-yl)boronic acid exhibit favorable pharmacokinetic properties such as enhanced blood-brain barrier penetration and reduced toxicity profiles compared to traditional drug candidates. These findings support its potential as a lead compound in developing novel therapies for neurological disorders and cancers .
Mechanism of Action
The mechanism of action of (4-(Difluoromethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares (4-(difluoromethyl)pyridin-3-yl)boronic acid with structurally related pyridinyl boronic acids, highlighting substituent effects on physical and chemical properties:
Key Observations :
- Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CF₂H): The -CF₃ group confers greater electron-withdrawing effects, lowering pKa and enhancing reactivity in cross-coupling reactions.
- Halogen Substitution : Chloro-substituted analogs (e.g., [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid) exhibit higher electrophilicity, favoring nucleophilic aromatic substitution but reducing stability under basic conditions .
Reactivity in Cross-Coupling Reactions
(4-(Difluoromethyl)pyridin-3-yl)boronic acid demonstrates comparable reactivity to other pyridinyl boronic acids in Suzuki-Miyaura couplings. For example:
- Yield Comparison: Analogous compounds like (4-(naphthalen-2-yl)pyridin-3-yl)boronic acid achieve 24.2% yield in thienopyrazole syntheses, while trifluoromethyl derivatives (e.g., 18l) yield 21.1% under similar conditions .
- Steric Effects : The 4-substituent (-CF₂H) imposes moderate steric hindrance, slightly reducing reaction rates compared to smaller substituents (e.g., -H or -F) but improving regioselectivity .
Physicochemical Properties
- Solubility: The difluoromethyl group enhances solubility in organic solvents (e.g., dioxane) compared to non-fluorinated analogs, facilitating use in microwave-assisted syntheses .
- Thermal Stability : Melting points for fluorinated pyridinyl boronic acids range from 121–178°C, with trifluoromethyl derivatives generally exhibiting higher thermal stability .
Biological Activity
(4-(Difluoromethyl)pyridin-3-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids, in general, have been recognized for their ability to interact with various biological targets, making them valuable in drug design and development. This article explores the biological activity of (4-(Difluoromethyl)pyridin-3-yl)boronic acid, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
The biological activity of (4-(Difluoromethyl)pyridin-3-yl)boronic acid is primarily attributed to its boronic acid functional group, which can form reversible covalent bonds with diols and other nucleophiles. This property allows it to inhibit specific enzymes and participate in biochemical processes:
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites. For instance, they can inhibit leucyl-tRNA synthetase, which is crucial for protein synthesis in bacteria and parasites .
- Metabolic Stability : The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of (4-(Difluoromethyl)pyridin-3-yl)boronic acid is essential for optimizing its biological activity. Research indicates that modifications to the boronic acid moiety and the pyridine ring can significantly influence the compound's efficacy against various biological targets.
Key Findings:
- Substituent Effects : The introduction of electron-withdrawing groups, such as fluorine or difluoromethyl, has been shown to enhance antiproliferative activity against cancer cell lines .
- Positioning of Functional Groups : The specific positioning of substituents on the pyridine ring affects binding affinity and selectivity towards target proteins .
Case Studies
Several studies have investigated the biological activity of boronic acids, including (4-(Difluoromethyl)pyridin-3-yl)boronic acid:
- Anticancer Activity : In vitro studies demonstrated that derivatives of pyridinylboronic acids exhibit significant antiproliferative effects on various cancer cell lines. For example, modifications that increase hydrophobicity were linked to enhanced cellular uptake and efficacy against leukemia cells .
- Antimicrobial Properties : Research has shown that boronic acids can inhibit bacterial growth by targeting tRNA synthetases. (4-(Difluoromethyl)pyridin-3-yl)boronic acid's ability to disrupt protein synthesis pathways makes it a candidate for developing new antimicrobial agents .
Data Table: Biological Activity Overview
Q & A
Q. Q1. What are the critical considerations for synthesizing (4-(difluoromethyl)pyridin-3-yl)boronic acid, and how can purity be optimized?
A: Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated pyridine derivatives and boronic acid precursors. Key steps include:
- Substrate selection : Use 4-iodo- or 4-bromo-pyridine derivatives with a protected difluoromethyl group to avoid side reactions.
- Catalytic system : Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., Na₂CO₃) in THF/H₂O mixtures .
- Purification : Chromatography or recrystallization in aprotic solvents (e.g., dichloromethane/hexane) minimizes hydrolysis. Purity (>95%) is confirmed via HPLC (retention time analysis) and ¹⁹F NMR to detect residual trifluoromethyl byproducts .
Q. Q2. How does the difluoromethyl group influence the electronic and steric properties of the pyridine ring in this compound?
A: The difluoromethyl (-CF₂H) group:
- Electronically : Acts as a strong electron-withdrawing group (σₚ = 0.43), polarizing the pyridine ring and enhancing electrophilicity at the boronic acid site.
- Sterically : The CF₂H group introduces moderate steric hindrance (Taft Eₛ ≈ -1.2), affecting coupling efficiency in Suzuki reactions. Computational studies (DFT) suggest planar alignment of the boronic acid with the pyridine ring, favoring conjugation .
Advanced Research Questions
Q. Q3. What strategies mitigate protodeboronation during cross-coupling reactions with (4-(difluoromethyl)pyridin-3-yl)boronic acid?
A: Protodeboronation (loss of B(OH)₂) is minimized via:
- pH control : Maintain reaction pH ~7–9 using phosphate buffers to stabilize the boronate intermediate.
- Additives : Add 2–5 mol% of neocuproine or 1,4-dioxane to suppress oxidative deborylation.
- Temperature : Conduct reactions at ≤60°C to reduce thermal degradation. For example, coupling with 5-bromo-2-methoxypyridine achieved 78% yield under these conditions .
Q. Q4. How can the compound’s stability in aqueous solutions be improved for biological assays?
A: Stability is enhanced by:
Q. Q5. What analytical methods are recommended for characterizing trace impurities in this boronic acid?
A: Advanced techniques include:
Q. Q6. How does the difluoromethyl group impact the compound’s role in medicinal chemistry applications?
A: The CF₂H group enhances:
- Metabolic stability : Reduces oxidative metabolism via CYP450 enzymes compared to CH₃ groups.
- Lipophilicity : LogP increases by ~0.5 units, improving membrane permeability.
- Target binding : Fluorine’s electronegativity strengthens π-stacking with aromatic residues (e.g., in kinase inhibitors). SAR studies show CF₂H analogs exhibit 3–5× higher potency than non-fluorinated counterparts .
Q. Q7. What are the challenges in scaling up reactions involving this compound, and how are they addressed?
A: Key challenges and solutions:
- Exothermic reactions : Use flow reactors with precise temperature control (±2°C).
- Byproduct formation : Optimize stoichiometry (1.2:1 aryl halide:boronic acid) and employ scavenger resins (e.g., QuadraPure™) for Pd removal.
- Solvent recovery : Implement distillation systems for THF/H₂O azeotrope separation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
